molecular formula C21H30N4O2 B12232396 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine

Cat. No.: B12232396
M. Wt: 370.5 g/mol
InChI Key: DMTQQQHEDFZCEA-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, which is known for its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine typically involves multiple stepsThe next step involves the formation of the cyclobutanecarbonylpiperidine moiety, which is then linked to the imidazo[1,2-b]pyridazine core through an ether bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure that the compound is produced with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alkanes or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine is unique due to the specific combination of its structural features, which confer distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H30N4O2

Molecular Weight

370.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)17-13-25-18(22-17)7-8-19(23-25)27-14-15-9-11-24(12-10-15)20(26)16-5-4-6-16/h7-8,13,15-16H,4-6,9-12,14H2,1-3H3

InChI Key

DMTQQQHEDFZCEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCC4

Origin of Product

United States

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